

# Commercial Availability and Synthetic Utility of 2-Bromopropanoate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromopropanoate

Cat. No.: B1255678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2-bromopropanoate** and its derivatives, along with detailed experimental protocols for their synthesis and application, particularly within the realm of pharmaceutical development.

## Commercial Availability and Suppliers

2-Bromopropanoic acid and its common esters, methyl **2-bromopropanoate** and ethyl **2-bromopropanoate**, are readily available from a variety of chemical suppliers. These compounds are offered in various purities and quantities to suit a range of research and development needs. Below is a comparative summary of major suppliers and their typical product offerings.

Supplier	Product	CAS Number	Purity	Available Quantities
Sigma-Aldrich (Merck)	2-Bromopropionic acid	598-72-1	99%	5g, 25g, 100g, 500g
Methyl 2-bromopropionate	5445-17-0	98%	5g, 25g, 100g	
Ethyl 2-bromopropionate	535-11-5	99%	5g, 25g, 100g, 500g	
Thermo Fisher Scientific	2-Bromopropionic acid	598-72-1	99%	25g, 100g, 500g
Ethyl 2-bromopropionate	535-11-5	98+%	50g, 250g, 500g	
Tokyo Chemical Industry (TCI)	2-Bromopropionic acid	598-72-1	>98.0%	25g, 100g, 500g
Methyl 2-bromopropionate	5445-17-0	>98.0% (GC)	25mL, 100mL, 500mL	
Ethyl 2-bromopropionate	535-11-5	>98.0% (GC)	25mL, 100mL, 500mL	
Indian Manufacturers (e.g., A B Enterprises, Deep Pharm-Chem)	2-Bromopropionic acid	598-72-1	99% min	Bulk quantities (e.g., 1 kg, 5 kg, 25 kg)
Ethyl 2-bromopropionate	535-11-5	Chemical Grade	Bulk quantities (e.g., per kg)	
Chinese Manufacturers	Methyl 2-bromopropionate	5445-17-0	≥99.0%	Bulk quantities

(e.g.,  
ChemicalBook  
suppliers)

Ethyl 2-bromopropionate	535-11-5	-	Bulk quantities
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## Experimental Protocols

**2-Bromopropanoates** are versatile intermediates in organic synthesis. Below are detailed methodologies for key synthetic transformations involving these compounds.

### Synthesis of Ethyl 2-Bromopropanoate from L-Alanine

This procedure details the synthesis of (2S)-bromopropanoic acid via diazotization of L-alanine, followed by Fischer esterification to yield ethyl (2S)-bromopropanoate.[\[1\]](#)

#### Step 1: Synthesis of (2S)-Bromopropanoic Acid

- In a three-necked 500 mL round-bottom flask equipped with a stir bar and thermocouple probe, add 50 mL of water, 29.3 g of sodium bromide, and 20 g of L-alanine.
- Add 75 mL of azeotropic hydrobromic acid. The temperature will rise slightly.
- Cool the flask in a freezer.
- Prepare a solution of 46.7 g of sodium nitrite dissolved in 67.5 mL of water and allow it to warm to room temperature.
- Once the reaction flask has cooled, place it in an ice bath and begin dropwise addition of the sodium nitrite solution over one hour, maintaining the internal temperature below 5°C.
- After the addition is complete, continue stirring in the ice bath for another hour.
- Remove the ice bath and allow the solution to warm to room temperature for 15 minutes.
- Extract the aqueous phase with three 100 mL portions of dichloromethane.

- Combine the dichloromethane extracts and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the dichloromethane by simple distillation.
- Remove any residual solvent under high vacuum to yield crude 2-bromopropanoic acid.

#### Step 2: Synthesis of Ethyl (2S)-Bromopropanoate

- To the flask containing the crude 2-bromopropanoic acid (approximately 26.8 g), add 50 mL of chloroform, 27 mL of 95% ethanol, and 3 g of p-toluenesulfonic acid monohydrate.
- Set up the apparatus for reflux with a Clevenger apparatus charged with 25 mL of chloroform.
- Heat the mixture to reflux. The chloroform-water azeotrope will co-distill, and the water will be separated in the Clevenger trap, driving the esterification forward.
- After the reaction is complete (as determined by the cessation of water collection), allow the mixture to cool.
- Wash the reaction mixture with a saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the chloroform by distillation.
- Purify the crude ethyl **2-bromopropanoate** by fractional distillation. The bulk of the product typically distills between 164°C and 166°C.[\[1\]](#)

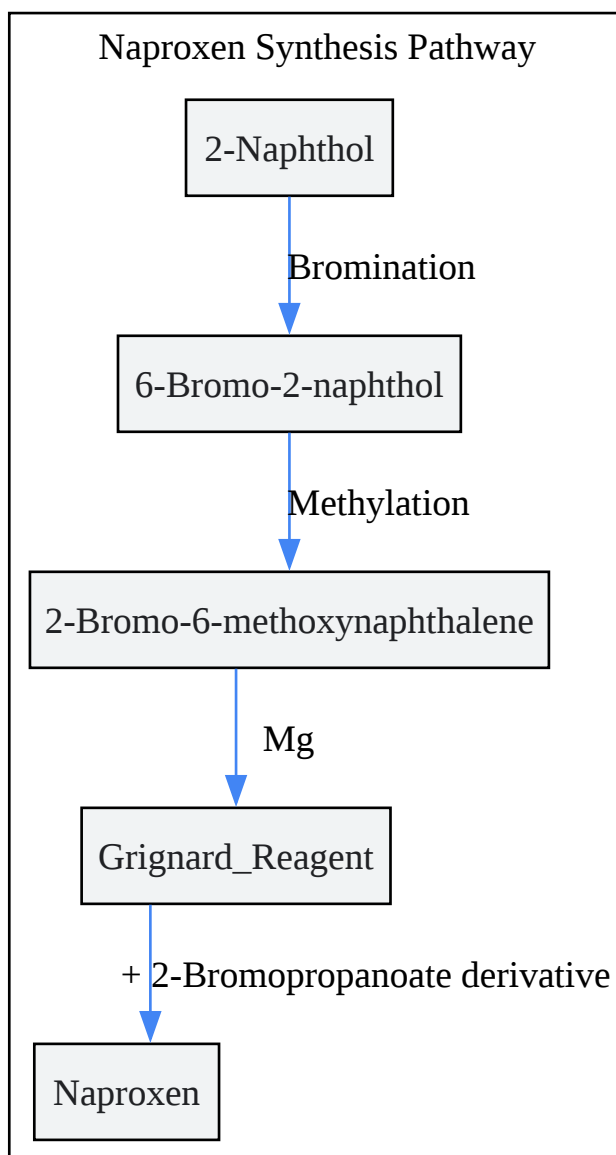
## Application in Drug Development: Synthesis of Naproxen

**2-Bromopropanoate** derivatives are crucial building blocks in the synthesis of various pharmaceuticals. A prominent example is the use of a **2-bromopropanoate** derivative in one of the synthetic routes to Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).

[\[2\]](#)

The synthesis of Naproxen can be achieved through various pathways. One method involves the reaction of 2-bromo-6-methoxynaphthalene with a magnesium **2-bromopropanoate** derivative.[2]

Below is a simplified representation of a synthetic pathway to Naproxen.

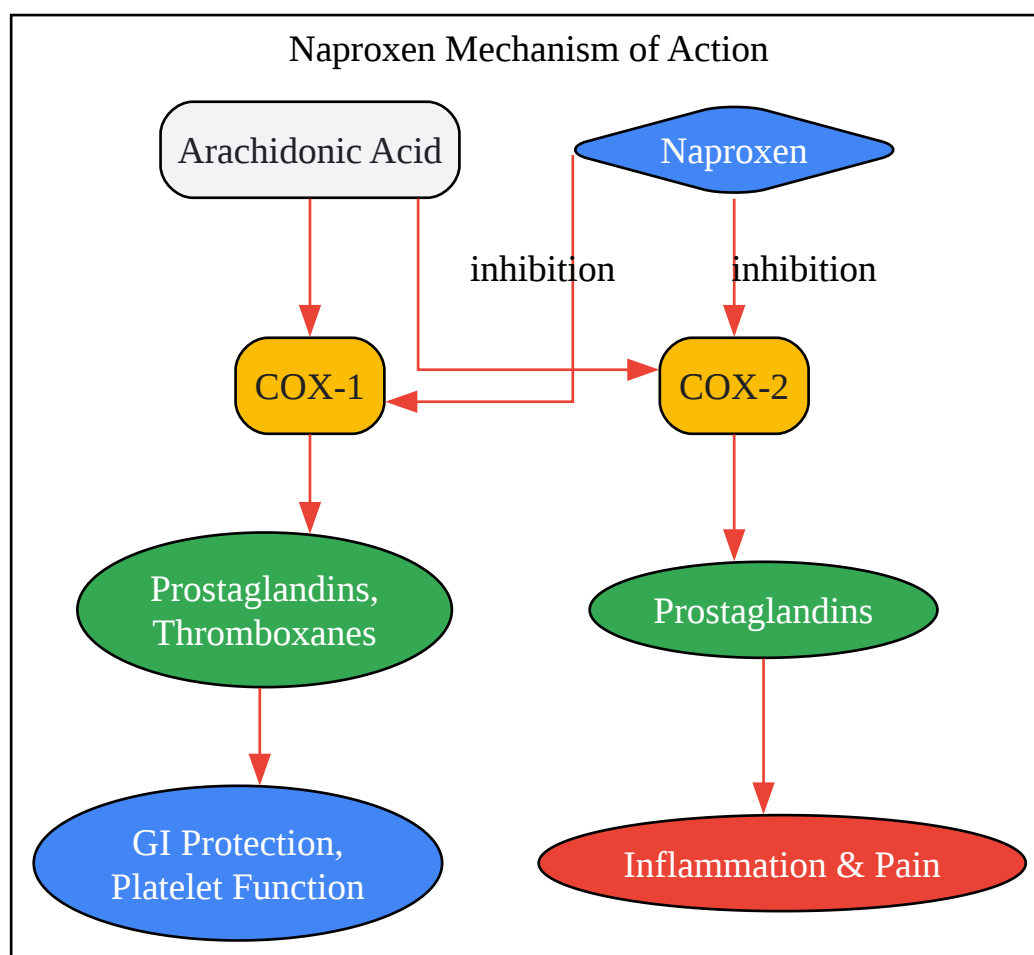


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Caption: Simplified synthetic pathway to Naproxen.

Naproxen, like other NSAIDs, exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

The following diagram illustrates the mechanism of action of Naproxen.



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Caption: Naproxen's inhibition of COX-1 and COX-2 enzymes.

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